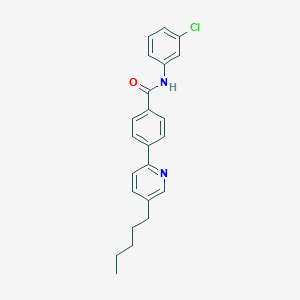

N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide

Description

N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide is a benzamide derivative featuring a 3-chlorophenyl group linked to a benzamide core, with a 5-pentyl-substituted pyridinyl moiety at the para position. Its design incorporates a lipophilic pentyl chain on the pyridine ring, which may enhance membrane permeability compared to smaller substituents like halogens or trifluoromethyl groups. The compound’s structural framework aligns with bioactive molecules studied for modulating inflammatory pathways or enzyme activity .

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O/c1-2-3-4-6-17-9-14-22(25-16-17)18-10-12-19(13-11-18)23(27)26-21-8-5-7-20(24)15-21/h5,7-16H,2-4,6H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAQGMQAEJAOTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.

Introduction of the Pyridine Moiety: The 5-pentylpyridin-2-yl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 4-bromo-N-(3-chlorophenyl)benzamide with 5-pentyl-2-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually performed in a solvent like toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted benzamides or pyridines.

Scientific Research Applications

Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or organic semiconductors.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the benzamide or pyridine moieties.

Industrial Applications: It can be utilized in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares a benzamide backbone with several analogs but differs in substituent patterns, which critically influence bioactivity and physicochemical properties. Key comparisons include:

Key Observations :

- Chlorophenyl Position: 3-Chloro derivatives (target compound and analog) may exhibit stronger binding to inflammatory targets like NOS2 compared to 4-chloro isomers .

- However, electron-deficient pyridines (e.g., 6-chloro-4-CF$3$) might enhance polar interactions with enzyme active sites .

- Core Structure : Benzamide-based compounds (target and ) prioritize planar aromatic stacking, whereas naphthylcarboxamide () or thiazole derivatives () introduce steric bulk or alternative hydrogen-bonding motifs .

Physicochemical Properties

- Molecular Weight : ’s 4-chloro analog has a molecular weight of 411.2 g/mol, while the target compound’s pentyl chain likely increases its weight to ~430–450 g/mol.

- Lipophilicity : The pentyl group in the target compound would elevate log$ P $ compared to halogenated pyridines, favoring passive diffusion but risking solubility limitations.

- pKa : ’s compound has a predicted pKa of 12.12, suggesting a basic pyridinyl nitrogen. The target’s pyridine may exhibit similar behavior, influencing protonation states in physiological environments .

Biological Activity

N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, mechanism of action, and pharmacokinetics, supported by relevant data tables and research findings.

1. Chemical Structure and Properties

This compound features a benzamide core with a 3-chlorophenyl group and a 5-pentylpyridin-2-yl substituent. The structural uniqueness of this compound may influence its biological interactions and pharmacological properties.

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Antibacterial Activity (MIC Values)

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis 618 | 0.008 |

| Bacillus subtilis BS01 | 0.016 |

| Staphylococcus aureus ATCC 29213 | 0.031 |

The compound demonstrated no activity against Gram-negative strains, highlighting its selective antibacterial properties .

3. Cytotoxicity Assessment

The cytotoxicity of this compound was evaluated using Vero cells (African green monkey kidney cells). Results showed low cytotoxicity, with a CC50 value greater than 20 μg/mL, indicating that the compound is relatively non-toxic to mammalian cells.

Table 2: Cytotoxicity Results

| Compound | CC50 (μg/mL) |

|---|---|

| This compound | >20 |

The mechanism by which this compound exerts its antibacterial effect involves the inhibition of FtsZ polymerization, a critical process in bacterial cell division.

Figures and Observations

- Transmission Electron Microscopy (TEM) revealed that the presence of the compound significantly alters the morphology of SaFtsZ polymers, leading to increased size and thickness compared to controls .

- GTPase Activity Inhibition : The compound effectively inhibits GTPase activity in a concentration-dependent manner, further supporting its role as an FtsZ inhibitor.

5. Pharmacokinetics

Pharmacokinetic studies demonstrate that this compound has favorable metabolic stability in human liver microsomes, with a half-life of approximately 111.98 minutes. However, it exhibits high clearance rates in mouse and rat models, suggesting variability in metabolism across species.

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Half-life in Human Microsomes | 111.98 min |

| Clearance in Mouse | 5682.8 mL/h/kg |

| Terminal Half-life (iv route) | 0.28 h |

6. Case Studies and Research Findings

A study conducted by Deng et al. (2022) highlighted the potential of this compound as a candidate for combating drug-resistant bacteria due to its ability to avert bacterial resistance during prolonged exposure . The compound's unique structural features may enhance its binding affinity to bacterial targets compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.